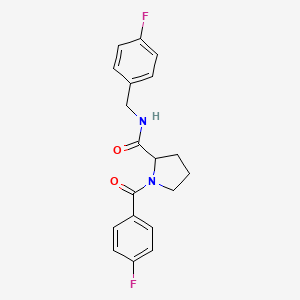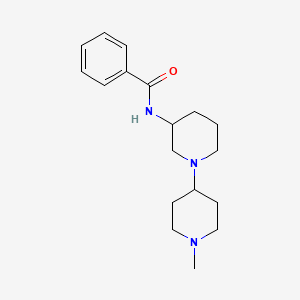![molecular formula C22H37N3O3S B6042162 1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B6042162.png)
1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one is a complex organic compound featuring an imidazole ring, a piperidine ring, and a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis to achieve the desired substitution patterns . The cyclohexylmethyl group is introduced through alkylation reactions, while the piperidine ring is formed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. The imidazole ring may bind to metal ions or enzymes, modulating their activity. The piperidine ring can interact with receptors in the central nervous system, influencing neurotransmission pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3R,4S)-3-{[5-(Cyclohexylmethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(3-pyridinylmethyl)acetamide
- 1-[(1S)-1′-(Cyclohexylmethyl)-7-methoxy-9-methyl-1,2,3,9-tetrahydrospiro[β-carboline-4,4′-piperidin]-1-yl]methanol
Uniqueness
1-[1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of both imidazole and piperidine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-[1-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O3S/c1-17(2)12-21(26)19-10-7-11-24(15-19)16-20-13-23-22(29(3,27)28)25(20)14-18-8-5-4-6-9-18/h13,17-19H,4-12,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEUNAPSYCWMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCCN(C1)CC2=CN=C(N2CC3CCCCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6042094.png)
![3-[1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-1-oxopropan-2-yl]-1,3-benzoxazol-2-one](/img/structure/B6042107.png)
![N-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6042111.png)
![(3R,4R)-1-[(2,3-dimethylimidazol-4-yl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B6042122.png)
![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6042130.png)
![N-{[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6042138.png)
![1-(ETHANESULFONYL)-N-[1-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6042140.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B6042146.png)

![N-[(Z)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B6042177.png)
![2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B6042184.png)
![2-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6042190.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
